molecular formula C18H14F3N3O3S B2887402 N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034578-10-2

N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2887402
CAS No.: 2034578-10-2
M. Wt: 409.38
InChI Key: SSVBLWIIUZIXJT-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” is a complex organic compound that features a bipyridine moiety linked to a benzenesulfonamide group with a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, between a halogenated pyridine and a boronic acid derivative.

    Attachment of the benzenesulfonamide group: This step often involves the reaction of the bipyridine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Introduction of the trifluoromethoxy group: This can be done via nucleophilic substitution using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or electronic characteristics.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or as components in molecular electronics.

Mechanism of Action

The mechanism of action of “N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bipyridine moiety could interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-([2,4’-bipyridin]-3-ylmethyl)-4-(methoxy)benzenesulfonamide
  • N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

“N-([2,4’-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide” is unique due to the presence of the trifluoromethoxy group, which can significantly influence its electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents, such as methoxy or trifluoromethyl groups.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-3-5-16(6-4-15)28(25,26)24-12-14-2-1-9-23-17(14)13-7-10-22-11-8-13/h1-11,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVBLWIIUZIXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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